Cas no 35920-39-9 (5'-N-Ethylcarboxamidoadenosine)

5'-N-Ethylcarboxamidoadenosine 化学的及び物理的性質
名前と識別子
-
- b-D-Ribofuranuronamide,1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-
- 5’-Ethylcarboxamido Adenosine
- 5'-Ethylcarboxamido Adenosine
- 5'-N-ETHYLCARBOXAMIDO- ADENOSINE
- 5'-N-Ethylcarboxamidoadenosine
- NECA
- 5'-(N-Ethylcarboxamido)adenosine
- 5'-N6-Ethylcarboxamidoadenosine
- 744-96
- Adenosine 5'-N-ethylcarboxamide
- Adenosine 5'-ethylcarboxamide
- D-NECA
- GTPL425
- JADDQZYHOWSFJD-FLNNQWSLSA-N
- 2ydv
- N-Ethylcarboxamidoadenosine
- HMS3412B16
- HY-103173
- Adenosine, N6-Ethyl-carboxamido
- b-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-
- CHEMBL464859
- NEC
- (2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
- CS-8131
- (2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide
- MS-24461
- 1qy5
- SCHEMBL16585523
- [3H]adenosine-5'-(N-ethylcarboxamide)
- Q27087892
- NCGC00025260-04
- [3H]NECA
- NCGC00025260-05
- (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
- GTPL377
- 5'-n-ethylcarboxamidoadenosine (neca)
- 5-N-Ethylcarboxamidoadenosine
- REGID_for_CID_448222
- 5'-N(Sup 6)-Ethylcarboxamidoadenosine
- MLS002153347
- NCGC00025260-02
- 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-?-D-ribofuranuronamide
- Adenosine-5'-(N-ethylcarboxamide)
- (2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide (non-preferred name)
- 100111-00-0
- 3WC8SJ5ZLJ
- MLS000069759
- NCGC00025260-03
- SMR000058759
- HMS2234O07
- s6347
- 5'-N-ETHYLCARBOXAMIDO-ADENOSINE
- HMS3676B16
- beta-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-
- BDBM21220
- (2S,3S,4R)-5-(6-Aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-oxolane-2-carboxamide
- 5'-(N-Ethylcarboxamido)adenosine, powder
- N-ethyl-5'-carboxamidoadenosine
- 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-beta-D-ribofuranuronamide
- CHEBI:73284
- C12H16N6O4
- 35920-39-9
- Opera_ID_470
- Adenosine-5-(N-ethylcarboxamide)
- AKOS024456749
- MFCD00069195
- AC-27392
- .beta.-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-
- 5'-ethylcarboxamidoadenosine
- 5 inverted exclamation mark -Ethylcarboxamido Adenosine
- DTXSID801017234
- BRD-K14395568-001-16-3
- DA-76065
- G12184
-
- MDL: MFCD00069195
- インチ: InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1
- InChIKey: JADDQZYHOWSFJD-FLNNQWSLSA-N
- SMILES: O[C@H]1[C@H](N2C=NC3=C(N)N=CN=C23)O[C@H](C(NCC)=O)[C@H]1O
計算された属性
- 精确分子量: 308.12300
- 同位素质量: 308.123
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 10
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 426
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 148
- XLogP3: -0.7
じっけんとくせい
- Color/Form: ふん
- 密度みつど: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 229-231°C
- Boiling Point: Not available
- フラッシュポイント: Not available
- Refractive Index: 1.829
- Solubility: 微溶性(2.5 g/l)(25ºC)、
- PSA: 148.41000
- LogP: -0.86410
- Solubility: 水に溶ける
- じょうきあつ: Not available
5'-N-Ethylcarboxamidoadenosine Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H300
- Warning Statement: P264-P301+P310
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 28
- セキュリティの説明: 22-26-36-45
- RTECS号:VJ2232000
-
危険物標識:
- Risk Phrases:R28
- 包装グループ:I
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 安全术语:6.1(a)
- HazardClass:6.1(a)
5'-N-Ethylcarboxamidoadenosine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5'-N-Ethylcarboxamidoadenosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14850-50mg |
NECA |
35920-39-9 | 98% | 50mg |
¥1705.00 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024057-5mg |
5'-N-Ethylcarboxamidoadenosine |
35920-39-9 | 98% | 5mg |
¥594 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7340-2 mg |
NECA |
35920-39-9 | 98.00% | 2mg |
¥439.00 | 2022-04-26 | |
eNovation Chemicals LLC | Y1249881-5mg |
b-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl- |
35920-39-9 | 99% | 5mg |
$135 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N911309-5mg |
5'-N-Ethylcarboxamidoadenosine (NECA) |
35920-39-9 | 98% | 5mg |
¥1,089.00 | 2022-09-01 | |
Chemenu | CM115957-100mg |
(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide |
35920-39-9 | 95% | 100mg |
$*** | 2023-05-30 | |
TRC | E900980-500mg |
5’-Ethylcarboxamido Adenosine |
35920-39-9 | 500mg |
$ 1685.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E86580-10mg |
5'-N-Ethylcarboxamidoadenosine |
35920-39-9 | 99% | 10mg |
¥988.0 | 2023-09-07 | |
MedChemExpress | HY-103173-10mg |
5'-N-Ethylcarboxamidoadenosine |
35920-39-9 | 99.86% | 10mg |
¥770 | 2024-04-18 | |
abcr | AB348682-50 mg |
5'-N-Ethylcarboxamidoadenosine; . |
35920-39-9 | 50mg |
€576.60 | 2023-06-20 |
5'-N-Ethylcarboxamidoadenosine 関連文献
-
1. Nanocrystals of platinum-group metals as peroxidase mimics for in vitro diagnosticsZhiyuan Wei,Zheng Xi,Sergey Vlasov,Jasmin Ayala,Xiaohu Xia Chem. Commun. 2020 56 14962
-
2. The effect of dimerization on the activation and conformational dynamics of adenosine A1 receptorYang Li,Mukuo Wang,Na Gao,Dongmei Li,Jianping Lin Phys. Chem. Chem. Phys. 2019 21 22763
-
Anna Rodríguez,Angel Guerrero,Hugo Gutierrez-de-Terán,David Rodríguez,José Brea,María I. Loza,Gloria Rosell,M. Pilar Bosch Med. Chem. Commun. 2015 6 1178
-
Jiuxing Li,Zhuangqiang Gao,Haihang Ye,Shulin Wan,Meghan Pierce,Dianping Tang,Xiaohu Xia Chem. Commun. 2017 53 9055
-
Henrik Ker?nen,Johan ?qvist,Hugo Gutiérrez-de-Terán Chem. Commun. 2015 51 3522
-
6. Navigating in chromone chemical space: discovery of novel and distinct A3 adenosine receptor ligandsF. Cagide,A. Gaspar,J. Reis,D. Chavarria,S. Vilar,G. Hripcsak,E. Uriarte,S. Kachler,K. N. Klotz,F. Borges RSC Adv. 2015 5 78572
-
Dilip K. Tosh,Silvia Paoletta,Zhoumou Chen,Steven Crane,John Lloyd,Zhan-Guo Gao,Elizabeth T. Gizewski,John A. Auchampach,Daniela Salvemini,Kenneth A. Jacobson Med. Chem. Commun. 2015 6 555
-
Clare L. Dale,Stephen J. Hill,Barrie Kellam Med. Chem. Commun. 2012 3 333
-
9. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targetsKenneth A. Jacobson,Veronica Salmaso,R. Rama Suresh,Dilip K. Tosh RSC Med. Chem. 2021 12 1808
-
Jinha Yu,Philip Mannes,Young-Hwan Jung,Antonella Ciancetta,Amelia Bitant,David I. Lieberman,Sami Khaznadar,John A. Auchampach,Zhan-Guo Gao,Kenneth A. Jacobson Med. Chem. Commun. 2018 9 1920
5'-N-Ethylcarboxamidoadenosineに関する追加情報
5'-N-Ethylcarboxamidoadenosine: A Comprehensive Overview
5'-N-Ethylcarboxamidoadenosine (CAS No. 35920-39-9) is a compound of significant interest in the fields of biochemistry and pharmacology. This compound, often abbreviated as NECA, is a derivative of adenosine, a fundamental nucleoside that plays a critical role in cellular energy transfer and signaling processes. The ethylation modification at the N-position of the adenosine molecule introduces unique properties that make NECA a valuable tool in research and potential therapeutic applications.
Recent studies have highlighted the role of NECA in modulating adenosine receptor activity. Adenosine receptors, which are G-protein coupled receptors (GPCRs), are involved in various physiological processes, including sleep regulation, pain perception, and immune response. The ethylation modification in NECA enhances its ability to bind to specific adenosine receptor subtypes, particularly the A1 and A3 receptors. This selective binding makes NECA a useful agonist in experimental settings, allowing researchers to study receptor-specific effects with greater precision.
The synthesis of NECA involves a multi-step process that begins with the isolation of adenosine from natural sources or through chemical synthesis. The subsequent modification of the N-position with an ethyl group requires careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed to isolate and purify NECA, ensuring its quality for subsequent applications.
In terms of biological activity, NECA has been shown to exhibit potent anti-inflammatory properties. Studies conducted in animal models have demonstrated that administration of NECA can reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways. These findings suggest that NECA could be a promising candidate for the development of novel anti-inflammatory therapies.
Furthermore, recent research has explored the potential of NECA in neuroprotective applications. Adenosine is known to play a protective role in the central nervous system by reducing oxidative stress and promoting neuronal survival. The enhanced receptor affinity of NECA may amplify these protective effects, making it a valuable compound for studying neurodegenerative diseases such as Alzheimer's and Parkinson's.
The pharmacokinetics of NECA have also been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that NECA has moderate bioavailability when administered orally, with rapid absorption and distribution into tissues. Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of inactive metabolites that are subsequently excreted through urine.
In conclusion, 5'-N-Ethylcarboxamidoadenosine (CAS No. 35920-39-9) is a versatile compound with significant potential in both research and therapeutic applications. Its unique chemical structure and biological activity make it an invaluable tool for studying adenosine receptor function and developing novel treatments for inflammation and neurodegenerative diseases. As research continues to uncover new insights into its mechanisms of action, NECA is poised to play an increasingly important role in advancing medical science.
35920-39-9 (5'-N-Ethylcarboxamidoadenosine) Related Products
- 50908-62-8(5'-(N-Cyclopropyl)carboxamidoadenosine)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

